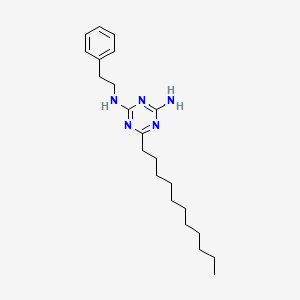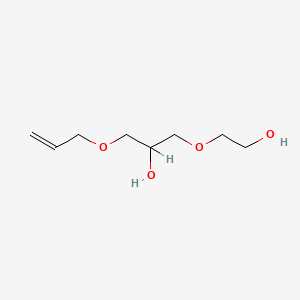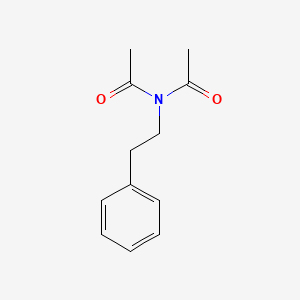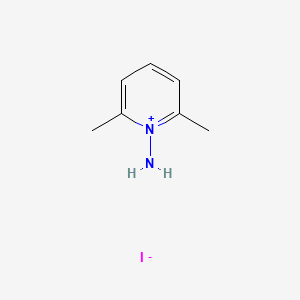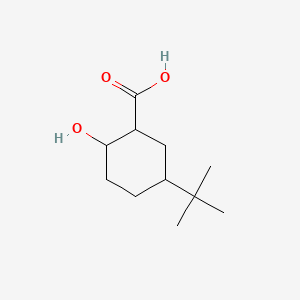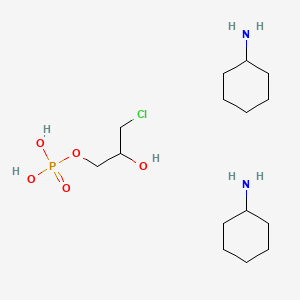
alpha-Chlorohydrin-1-phosphate biscyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is a chemical compound with the molecular formula 2C6H13N.C3H8ClO5P and a molecular weight of 388.868 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chlorohydrin-1-phosphate biscyclohexylamine typically involves the reaction of 1,2-propanediol with phosphorus oxychloride to form 3-chloro-1,2-propanediol. This intermediate is then reacted with phosphoric acid to produce alpha-Chlorohydrin-1-phosphate. Finally, the compound is treated with cyclohexylamine to form the biscyclohexylamine salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of alpha-Chlorohydrin-1-phosphate biscyclohexylamine involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (G3PDH) activity in spermatozoa . This inhibition disrupts glycolysis, leading to decreased ATP production and impaired sperm motility. The compound also affects other cellular processes by interfering with protein tyrosine phosphorylation and the cyclic AMP-protein kinase A pathway .
Comparaison Avec Des Composés Similaires
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is unique compared to other similar compounds due to its specific inhibitory effects on G3PDH and its potential as an antifertility agent. Similar compounds include:
Alpha-Chlorohydrin: Known for its antifertility effects and enzyme inhibition properties.
Glyceraldehyde-3-phosphate dehydrogenase inhibitors: These compounds share similar mechanisms of action but may differ in their specificity and potency.
Propriétés
Numéro CAS |
31537-45-8 |
|---|---|
Formule moléculaire |
C15H34ClN2O5P |
Poids moléculaire |
388.87 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl) dihydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.C3H8ClO5P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3,5H,1-2H2,(H2,6,7,8) |
Clé InChI |
HYFCADSYJBHWDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(CCl)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


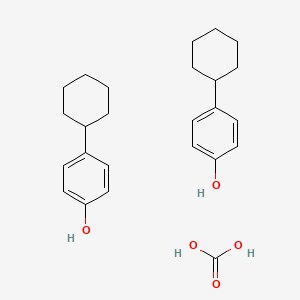
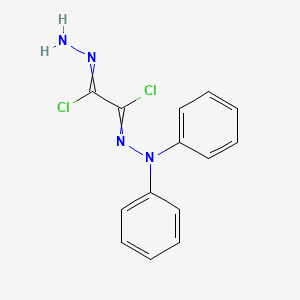
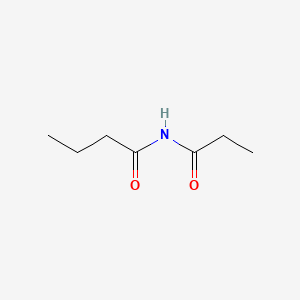

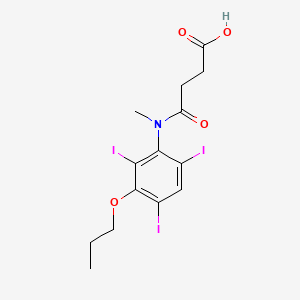
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
